5-cloro-1H-1,2,3-triazol-4-carboxilato de metilo

Descripción general

Descripción

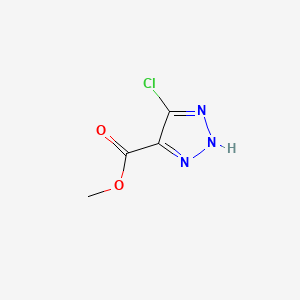

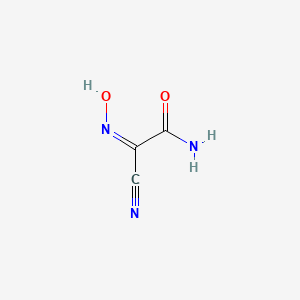

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

5-cloro-1H-1,2,3-triazol-4-carboxilato de metilo: es un compuesto que ha captado la atención en la industria farmacéutica debido a su similitud estructural con el enlace amida, que es frecuente en muchas moléculas bioactivas. Su estabilidad y capacidad de formar enlaces de hidrógeno lo convierten en un andamiaje valioso en el diseño de fármacos . Por ejemplo, se puede utilizar para crear análogos de agentes farmacológicos conocidos, lo que podría conducir a nuevos fármacos con perfiles de eficacia y seguridad mejorados.

Síntesis orgánica

En química orgánica, este compuesto sirve como intermedio versátil. Puede someterse a diversas reacciones químicas, incluidas las cicloadiciones, para formar moléculas más complejas. Esto lo convierte en un bloque de construcción esencial para sintetizar una amplia gama de compuestos orgánicos .

Química de polímeros

El anillo triazol que se encuentra en This compound se puede incorporar a los polímeros para mejorar sus propiedades. Por ejemplo, puede mejorar la estabilidad térmica y la resistencia química, lo que hace que los polímeros resultantes sean adecuados para aplicaciones de alto rendimiento .

Química supramolecular

Debido a su capacidad de participar en enlaces de hidrógeno, este compuesto se utiliza en química supramolecular para crear sistemas autoensamblables. Estos sistemas tienen aplicaciones potenciales en la creación de estructuras y dispositivos a nanoescala .

Bioconjugación

En biología química, This compound se utiliza para la bioconjugación. Esto implica unir biomoléculas a otras sustancias, como fármacos o etiquetas fluorescentes, lo cual es crucial para desarrollar terapias dirigidas y herramientas de diagnóstico .

Imágenes fluorescentes

La estructura del compuesto permite la unión de grupos fluorescentes, lo que lo hace útil en el desarrollo de agentes de imagenología. Estos agentes se pueden utilizar para visualizar procesos biológicos en tiempo real, lo que ayuda en la investigación y el diagnóstico .

Ciencia de los materiales

En ciencia de los materiales, la robustez del compuesto se puede explotar para crear nuevos materiales con propiedades deseables, como mayor durabilidad o características electrónicas específicas .

Agentes antiproliferativos

La investigación ha demostrado que los derivados de triazol pueden exhibir una actividad antiproliferativa significativa. Por ejemplo, ciertos compuestos de triazol han demostrado efectos potentes contra líneas celulares cancerosas específicas, lo que indica posibles aplicaciones en el tratamiento del cáncer .

Mecanismo De Acción

- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it likely interacts with enzymes or proteins involved in biological processes due to its structural similarity to other triazole derivatives .

- Triazoles are known to exhibit diverse biological activities, including antifungal, anticancer, and antiviral properties. The N1 and N2 nitrogen atoms in the triazole moiety often play a crucial role in binding to active sites of enzymes .

Target of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with a variety of enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to bind with enzymes such as cytochrome P450, affecting their catalytic functions . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole compounds can modulate the activity of kinases, which are crucial for signal transduction pathways . This modulation can lead to altered gene expression profiles and changes in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, triazole compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity.

Transport and Distribution

The transport and distribution of 5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its biochemical effects.

Subcellular Localization

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.

Propiedades

IUPAC Name |

methyl 5-chloro-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOGIDBNRPVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237063 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-33-3 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)